REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][C@H:12]([C:20]([NH:22][C@H:23]([C:30]([NH:32][NH2:33])=[O:31])[CH2:24][C:25]1[N:29]=[CH:28][NH:27][CH:26]=1)=[O:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:35][C@H](P(=O)(O)O)CC(C)C.[NH2:45][C@H:46]([P:51](=[O:54])([OH:53])[OH:52])[CH2:47][CH:48]([CH3:50])[CH3:49].CN1CCOCC1>CN(C)C=O>[N-:35]=[N+:32]=[N-:33].[CH2:1]([O:8][C:9]([NH:11][C@H:12]([C:20]([NH:22][C@H:23]([C:30]([NH:45][C@H:46]([P:51](=[O:53])([OH:52])[OH:54])[CH2:47][CH:48]([CH3:50])[CH3:49])=[O:31])[CH2:24][C:25]1[N:29]=[CH:28][NH:27][CH:26]=1)=[O:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC1=CNC=N1)C(=O)NN
|
Name
|
1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CC(C)C)P(O)(O)=O.N[C@@H](CC(C)C)P(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 4° C. for 11 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution was added 0.20 g
|
Type
|
CUSTOM
|
Details
|
Insoluble matter was removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate was treated in a conventional manner
|
Type
|
CUSTOM
|
Details
|
There was obtained 0.47 g
|
Reaction Time |
11 d |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)P(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |